Home > Products > Screening Compounds P110609 > N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide
N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide -

N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide

Catalog Number: EVT-5045697
CAS Number:
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (1R,2R)-1-(4-Chlorophenyl)-4-dimethylamino-1-(3-methoxy-2-naphthyl)-2-(1-naphthyl)butan-2-ol []

    Compound Description: This compound features a naphthalene ring system connected to a butanol moiety, with various substituents including a 4-chlorophenyl group and a dimethylamino group. It exhibits intramolecular hydrogen bonding due to the presence of a hydroxy group and an amine group. []

2. N-(3-Chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-2-nitrophenyl)prop-2-enamide []

    Compound Description: This compound is characterized by a prop-2-enamide core with a 3-chlorophenyl substituent on the nitrogen atom. Additionally, a 4-hydroxy-3-methoxy-2-nitrophenyl group is attached to the prop-2-enamide backbone. Notably, it displays an E configuration around its C=C double bond. []

3. 4-(4-Chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole []

    Compound Description: This molecule features a central 1,2-oxazole ring, decorated with a 4-chlorophenyl and a 4-[(2-methylphenyl)methoxy]phenyl substituent. This structure facilitates various intermolecular interactions, including C—H⋯N, C—H⋯Cl, C—H⋯π contacts, and π–π stacking interactions, as revealed by Hirshfeld surface analysis. []

4. (E) -3- [1-n- butyl-5- [2- (2-carboxyphenyl) methoxy-4-chlorophenyl]-1H-pyrazol-4-yl] -2 - [(5-methoxy-2, 3-dihydrobenzofuran-6-yl) methyl] - 2-en monocalcium arginyl salt [, ]

    Compound Description: This endothelin receptor antagonist showcases a complex molecular architecture, incorporating a pyrazole ring, a benzofuran system, and a 4-chlorophenyl group connected via an ether linkage. It exists as a calcium arginyl salt, influencing its pharmacological properties. [, ]

5. N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives []

    Compound Description: This group of thiazolidinone derivatives exhibits antimicrobial activity. The presence of electron-donating groups on the phenyl ring, such as hydroxyl, amino, and methoxy, enhances their antimicrobial potency. Conversely, electron-withdrawing substituents like nitro groups diminish their activity. []

    Compound Description: This compound is characterized by a urea moiety linked to a pyrimidine ring and a butyryl group, both substituted with a chlorine atom. It exhibits insecticidal and fungicidal properties. []

7. 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine []

    Compound Description: This compound comprises a pyrazolo[5,1-c][1,4]oxazine core structure. It features a 4-chlorophenyl substituent and a 4-methoxyphenyl group, contributing to the molecule's overall shape and influencing intermolecular interactions through hydrogen bonding and C—H⋯π interactions. []

8. (4E)-N-[(2-Chlorophenyl)methoxy]-1,3-dimethyl-2,6-diphenylpiperidin-4-imine []

    Compound Description: This compound features a piperidine ring in a chair conformation, with an imine group at position 4 and a (2-chlorophenyl)methoxy substituent on the nitrogen. The imine bond adopts an E configuration. The molecule exhibits helical supramolecular chain formation in its crystal structure due to C—H⋯π interactions. []

9. 4‐(4‐Chlorophenyl)‐5‐(4‐methylphenyl)‐3‐(2‐pyridyl)‐4H‐1,2,4‐triazole []

    Compound Description: This molecule comprises a central 1,2,4-triazole ring with three distinct aryl substituents: 4-chlorophenyl, 4-methylphenyl, and 2-pyridyl. The spatial arrangement of these substituents influences the molecule's overall conformation and its ability to engage in intermolecular interactions, specifically weak C—H⋯N hydrogen bonds, leading to dimer formation. []

10. 4-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-triazole-5-thione []

    Compound Description: This compound is based on a 1,2,4-triazole-5-thione scaffold. It features a 2-chlorophenyl ring almost perpendicular to the triazole ring and a 4-methoxyphenyl ring at a specific angle. The structure is stabilized by N-H…S hydrogen bonds. []

11. Methyl N-(4-chlorophenyl)succinamate []

    Compound Description: This compound, systematically named methyl 3-[(4-chlorophenyl)aminocarbonyl]propionate, exhibits a specific conformation where the N—H and C=O bonds in the amide fragment are trans to each other. It forms centrosymmetric dimers in its crystal structure due to N—H⋯O interactions. []

12. 1‐Acetyl‐5‐(4‐methoxyphenyl)‐3‐(4‐methoxystyryl)‐2‐pyrazoline and 1‐acetyl‐5‐(2‐chlorophenyl)‐3‐(2‐chlorostyryl)‐2‐pyrazoline []

    Compound Description: This pair of pyrazoline derivatives highlights the impact of substituent effects on molecular structure. The methoxy-substituted derivative exhibits a distinct orientation of the phenyl ring attached to the heterocyclic ring compared to the chloro-substituted analog. They also differ in their crystal packing arrangements, with the former characterized by C-H…O hydrogen bonds and the latter by Cl…Cl contacts and C-H…Cl interactions. []

13. N-[(4-chlorophenyl)di(methoxy)methyl]acetamide []

    Compound Description: This acetamide derivative features a (4-chlorophenyl)di(methoxy)methyl group attached to the nitrogen atom. The central carbon atom in this substituent adopts an sp3 hybridization, influencing the molecule's overall conformation. []

14. 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c) []

    Compound Description: These closely related compounds are quinolinone derivatives with a 3-chlorophenylpiperazinylpropyl substituent. They act as sigma receptor agonists, showing potential as antidepressants by reducing immobility time in the forced swimming test in mice. []

15. OPC-14523 (1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2[1H]-quinolinone monomethanesulfonate) [, ]

    Compound Description: OPC-14523 is a novel drug that acts as both a sigma and 5-HT1A receptor agonist. It has demonstrated antidepressant-like effects in animal models, attributed to its ability to enhance acetylcholine release in the brain. This compound also shows promise in improving learning and memory impairments associated with cholinergic deficits. [, ]

16. N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7) []

    Compound Description: Compound 7 is a high-affinity D4 dopamine receptor ligand designed for potential use as a positron emission tomography (PET) tracer. It exhibits high selectivity over other dopamine receptors, serotonin receptors, and σ1 receptors. Its lipophilicity is within a range considered optimal for brain penetration and low nonspecific binding. []

17. Vemurafenib (PLX4032) [N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide] []

    Compound Description: Vemurafenib is a BRAF inhibitor used to treat metastatic melanoma with a BRAFV600E mutation. It is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which restrict its distribution to the central nervous system. []

18. 4‐(2‐Chlorophenyl)‐N‐[(2‐{[(propan‐2‐yl)sulfamoyl]methyl}phenyl)methyl]piperazine‐1‐carboxamide (6) []

    Compound Description: This compound, discovered through virtual screening, represents a new class of non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. It exhibits an IC50 of 1.2 μM, making it a promising lead for developing novel anti-inflammatory and anticancer therapies. []

19. N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide (C9) []

    Compound Description: C9, a quinazoline derivative with a 3-chlorophenylpiperazine substituent, displays potent antiproliferative activity against various cancer cell lines (A549, HepG2, K562, and PC-3). Its biological activity rivals that of the control drug gefitinib, inhibiting cell migration, proliferation, and inducing apoptosis. []

20. 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)21. 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13)22. 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)23. 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)24. 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17) []

    Compound Description: These phenylpyrimidine derivatives exhibit potent antitumor activity, primarily by inhibiting cell viability and inducing cell cycle arrest at the G2/M phase. Notably, PPA15 shows enhanced potency, increasing the sub-G1 cell population and modulating cyclin-dependent kinase (CDK) levels. Combination therapy with PPA14 or PPA15 significantly enhances radiosensitivity, suggesting their potential as radiosensitizers for cancer treatment. []

25. 4-(3-chlorophenyl)-6-methyl-N-phenyl- 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (A10) []

    Compound Description: This dihydropyrimidine thione derivative demonstrates potent antileishmanial activity against Leishmania major promastigotes, surpassing the efficacy of the standard drug Glucantim. Its enhanced activity is attributed to the presence of a 3-chlorophenyl group at the C4 position, a sulfur atom at the C2 position, and an N-phenyl carboxamide substituent at the C5 position. []

26. 7-(3-(o-tolyloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine27. 7-(3-(m-tolyloxy) propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine28. 7-(3-(p-tolyloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine29. 7-(3-(2,6-dimethylphenoxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine30. 7-(3-phenoxypropoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine []

    Compound Description: These five 4-(3-chlorophenylamino)-6-methoxy quinazoline derivatives feature different substituents at the 7-position. Their structures were meticulously characterized using various spectroscopic techniques. []

31. 7-[3-(4-nitrophenoxy)propoxy]-N-(3′-chlorophenyl)-6-methoxyquinazolin-4-amine (Ⅰa)32. 7-[3-(3-nitrophenoxy)propoxy]-N-(3′-chlorophenyl)-6-methoxyquinazolin-4-amine (Ⅰb)33. 4-{3-[4-(3′-chlorophenylamino)-6-methoxyquinazolin-7-yloxy]propoxy}-3-methoxybenzaldehyde (Ⅰc)34. 3-{3-[4-(3′-chlorophenylamino)-6-methoxyquinazolin-7-yloxy]propoxy}-4-methoxybenzaldehyde (Ⅰd) []

    Compound Description: These four 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives were synthesized and characterized for their potential antitumor activity. Initial assays demonstrated that some of these compounds, particularly Ⅰa, exhibit significant antiproliferative activity against Bcap-37 cells in vitro. []

35. -(3-iodopropene-2-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane []

    Compound Description: This radiolabeled compound is used as a tracer in Single Photon Emission Computed Tomography (SPECT) to study the striatal dopamine transporter in vivo. Studies utilizing this tracer have revealed alterations in the striatal dopaminergic system in individuals with narcolepsy. []

36. Pyrazole of Kresoxim [, ]

    Compound Description: This compound is a key intermediate in the synthesis of the fungicide Kresoxim. Its synthesis involves several steps, including cyclization, oxidation, etherification, reduction, acylation, and hydroxyl methylation. [, ]

37. 5-((3aR,5S,6S,6aR)-6-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)-2,6-diphenyl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles (10a-r) []

    Compound Description: This series of complex heterocyclic compounds combines various pharmacophores, including a chlorophenyltriazole moiety, a tetrahydrofurodioxolane ring system, and a fluorophenyl-substituted pyrazolothiazole core. These compounds exhibit potent nematicidal and antifungal activities, with some derivatives demonstrating efficacy comparable to the commercial nematicide oxamyl. []

38. 1-(4-сhlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2а,4a-diazacyclopenta[cd]-azulene-2-carboxylic acid (4-methoxyphenyl)amide []

    Compound Description: This diazacyclopentaazulene derivative demonstrates significant antiviral activity against the influenza A H1N1 virus. Its structure includes a 4-chlorophenyl group, a para-tolyl substituent, and a (4-methoxyphenyl)amide moiety. []

39. Mandipropamid [(RS)-2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-ynyloxy)acetamide)] []

    Compound Description: Mandipropamid is a chiral fungicide containing a 4-chlorophenyl group. Its crystal structure reveals the presence of N—H⋯O hydrogen bonds, forming zigzag supramolecular chains. These chains are further connected by C—H⋯O and C—H⋯π interactions. []

40. N-{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide (Imidacloprid) []

    Compound Description: Imidacloprid, a neonicotinoid insecticide, demonstrates efficacy in controlling various insect pests. Its mode of action involves disrupting the nervous system by binding to nicotinic acetylcholine receptors. []

Properties

Product Name

N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide

IUPAC Name

N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

InChI

InChI=1S/C19H15ClN2O3/c1-25-17-9-12-5-3-2-4-11(12)8-15(17)19(24)22-16-7-6-13(20)10-14(16)18(21)23/h2-10H,1H3,(H2,21,23)(H,22,24)

InChI Key

PBKAEYZYVCLGAW-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.